CZ-48 trihydrate

Pharmacokinetics Stability Camptothecin

CZ-48 trihydrate, chemically defined as crystalline camptothecin-20(S)-O-propionate hydrate, is a synthetic, lactone-stabilized prodrug of the natural topoisomerase I inhibitor camptothecin (CPT). It is synthesized via esterification of natural CPT with propionic anhydride, resulting in a C20-propionate ester that demonstrates enhanced stability of the critical lactone ring in circulation compared to the parent compound.

Molecular Formula C23H26N2O8
Molecular Weight 458.5 g/mol
CAS No. 1147090-70-7
Cat. No. B12773368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZ-48 trihydrate
CAS1147090-70-7
Molecular FormulaC23H26N2O8
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O
InChIInChI=1S/C23H20N2O5.3H2O/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28;;;/h5-10H,3-4,11-12H2,1-2H3;3*1H2/t23-;;;/m0.../s1
InChIKeyIYMREUZGKUWKHF-AQUVTFJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CZ-48 Trihydrate (CAS 1147090-70-7): A Lactone-Stabilized Camptothecin Prodrug with Verified Preclinical Differentiation


CZ-48 trihydrate, chemically defined as crystalline camptothecin-20(S)-O-propionate hydrate, is a synthetic, lactone-stabilized prodrug of the natural topoisomerase I inhibitor camptothecin (CPT) [1]. It is synthesized via esterification of natural CPT with propionic anhydride, resulting in a C20-propionate ester that demonstrates enhanced stability of the critical lactone ring in circulation compared to the parent compound [2]. The compound is a potent anti-tumor agent currently in Phase I clinical investigation for solid tumors and lymphoma [3].

Why CZ-48 Trihydrate Cannot Be Substituted by Generic Camptothecin or Other Analogs


Direct substitution of CZ-48 trihydrate with other camptothecin-class compounds is scientifically unsound due to critical, quantifiable differences in lactone stability, in vivo toxicity, and metabolic profile. Native camptothecin (CPT) undergoes rapid, irreversible lactone ring opening in physiological conditions (pH 7.4), a process linked to toxicity and loss of activity [1]. Conversely, the C20-propionate ester modification in CZ-48 trihydrate confers enhanced lactone stability in circulation, directly correlating with a striking lack of toxicity at efficacious doses [2]. Furthermore, as a prodrug that requires intracellular esterase cleavage to liberate active CPT, CZ-48 exhibits a fundamentally different pharmacokinetic and safety profile compared to direct-acting CPT analogs like irinotecan (CPT-11), which has a distinct toxicity and metabolism profile [3].

CZ-48 Trihydrate (CAS 1147090-70-7): Quantified Differentiators for Scientific Procurement


Lactone Stability in Plasma vs. Parent CPT

CZ-48 exhibits enhanced lactone stability in blood compared to its parent compound, CPT. This is a critical differentiator, as the lactone form is essential for anti-tumor activity. In mouse blood, the majority of CZ-48 remains in the intact lactone form, whereas CPT is known to undergo rapid lactone ring opening [1]. This enhanced stability is attributed to structural differences and directly correlates with reduced toxicity [2].

Pharmacokinetics Stability Camptothecin

Broad-Spectrum Antitumor Activity vs. Clinically Used Analogs

CZ-48 demonstrates a high response rate across a diverse panel of 21 human tumor xenografts, indicating a broader potential spectrum of activity compared to approved analogs like irinotecan and topotecan, which have more restricted clinical indications. Of 21 human tumor lines tested, 19 responded to CZ-48 treatment, with 9 showing regression [1]. This contrasts with the narrower, tumor-type-specific activity of clinically approved CPT analogs [2].

Efficacy Xenograft Anticancer

Preclinical Toxicity Profile vs. Parent CPT

CZ-48 exhibits a remarkable lack of overt toxicity in preclinical models, a stark contrast to the dose-limiting toxicities of its parent compound, CPT. At effective doses up to 1,000 mg/kg/day in mice, no toxicity was observed, and the maximum tolerated dose (MTD) could not be reached [1]. This is attributed to the compound's enhanced lactone stability in circulation, which limits the systemic exposure to the toxic, open-ring form of CPT [2]. This is a significant improvement over CPT, which causes severe, dose-limiting diarrhea and myelosuppression.

Toxicology Safety Therapeutic Index

Minimal Systemic Conversion to Active CPT vs. Direct-Acting Analogs

As a prodrug, CZ-48 is designed for intracellular activation, limiting systemic exposure to the active metabolite CPT. In mice, only a small fraction of CZ-48 is metabolized to CPT in the blood [1]. This contrasts with the direct systemic activity of analogs like SN-38 (active metabolite of irinotecan) or topotecan, which can lead to more pronounced systemic toxicities [2]. The plasma concentrations of CPT after oral CZ-48 were measured at only 3% of the concentration found for the maximum tolerated dose of plain CPT [3].

Metabolism Prodrug Pharmacokinetics

CZ-48 Trihydrate (CAS 1147090-70-7): Validated Preclinical and Discovery Applications


Lead Candidate for Prodrug Discovery Programs Targeting Solid Tumors

CZ-48 trihydrate serves as an exemplary lead compound for research into novel, orally bioavailable prodrugs of topoisomerase I inhibitors. Its established efficacy across 19 human tumor xenografts and its unique lactone-stabilized design make it a valuable benchmark for evaluating new chemical entities with improved safety and efficacy profiles [1].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

The compound's distinct metabolic fate—specifically, its stability in plasma and intracellular activation to CPT—makes it an ideal tool for developing and validating PK/PD models that distinguish between systemic prodrug exposure and target tissue activation. Validated UHPLC-MS/MS methods exist for simultaneous quantification of CZ48 and CPT in plasma and bile, enabling robust preclinical PK evaluation [2].

Investigating Mechanisms of Topoisomerase I Inhibitor Toxicity

Given its striking lack of toxicity in preclinical models, even at high doses, CZ-48 trihydrate is a critical tool for dissecting the mechanisms underlying CPT-associated toxicities. Comparative studies using CZ-48 and toxic analogs can help elucidate the pathways responsible for dose-limiting diarrhea and myelosuppression [3].

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